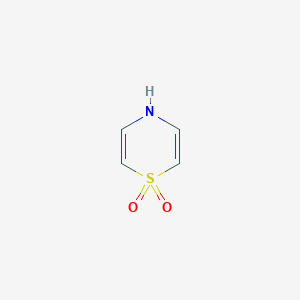

4H-1,4-thiazine 1,1-dioxide

Vue d'ensemble

Description

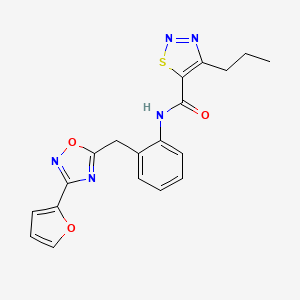

4H-1,4-thiazine 1,1-dioxide is a heterocyclic organic compound . Thiazines, the group to which it belongs, are largely unexplored for their pharmacological activities . They are biological constituents of many biomolecules and drugs .

Synthesis Analysis

Thiazine derivatives can be prepared through various methods . For instance, a derivative of 1,4-thiazine, namely 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide, was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .

Molecular Structure Analysis

The molecular formula of 4H-1,4-thiazine 1,1-dioxide is C4H5NO2S . It is part of the thiazine group of heterocyclic compounds, which are characterized by a ring of four carbon, one nitrogen, and one sulfur atom .

Chemical Reactions Analysis

Thiazine derivatives can undergo various chemical reactions. For example, the oxidation of sulfide linkage in 4H-1,4-benzothiazines to dioxides leads to an interesting class of heterocyclic compounds .

Applications De Recherche Scientifique

Antimicrobial and Antiviral Applications

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antimicrobial and antiviral activities . The specific methods of application and experimental procedures are not detailed in the sources. The outcomes of these applications are also not quantitatively described in the available literature.

Antihypertensive Applications

This compound has been used in the search for new antihypertensive drugs . Again, the specific methods of application and experimental procedures are not detailed in the sources. The outcomes of these applications are also not quantitatively described in the available literature.

Antidiabetic Applications

1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antidiabetic activity . The specific methods of application and experimental procedures are not detailed in the sources. The outcomes of these applications are also not quantitatively described in the available literature.

Anticancer Applications

This compound has been reported to have anticancer activity . The specific methods of application and experimental procedures are not detailed in the sources. The outcomes of these applications are also not quantitatively described in the available literature.

KATP Channel Activators

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as ATP-sensitive potassium (KATP) channel activators . These channels play a key role in cellular metabolic responses, such as insulin secretion in pancreatic cells. However, the specific methods of application and experimental procedures, as well as the outcomes of these applications, are not detailed in the available sources .

AMPA Receptor Modulators

These compounds have also been reported to act as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system. Again, the specific methods of application and experimental procedures, as well as the outcomes of these applications, are not detailed in the available sources .

Vasopressin Antagonists

Thieno(3,2-b)(1,4)thiazines, a derivative of 1,2,4-benzothiadiazine-1,1-dioxide, have been observed to be better vasopressin antagonists compared to the thieno(2,3-b)derivatives of the 1,4-thiazine and 1,4-thiazepine compounds . However, the specific methods of application and experimental procedures, as well as the outcomes of these applications, are not detailed in the available sources .

Gastrointestinal Disorders or Diabetes Prevention

Thiazine derivatives can be used for gastrointestinal disorders or diabetes prevention . The specific methods of application and experimental procedures, as well as the outcomes of these applications, are not detailed in the available sources .

Antioxidants, Analgesic, Anti-inflammatory Agents, or Calcium Channel Modulators

Condensed heterocyclic systems possessing thiazine ring have been reported as antioxidants, analgesic, anti-inflammatory agents, or calcium channel modulators . The specific methods of application and experimental procedures, as well as the outcomes of these applications, are not detailed in the available sources .

Propriétés

IUPAC Name |

4H-1,4-thiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c6-8(7)3-1-5-2-4-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLNAEYJAVKHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS(=O)(=O)C=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1,4-thiazine 1,1-dioxide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide](/img/structure/B2607188.png)

![ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2607191.png)

![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2607195.png)

![Ethyl 2-(1-pyrrolidinylcarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2607199.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2607200.png)